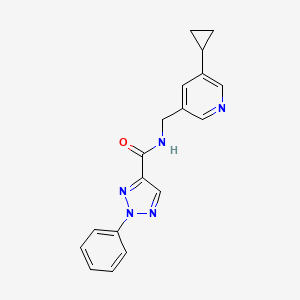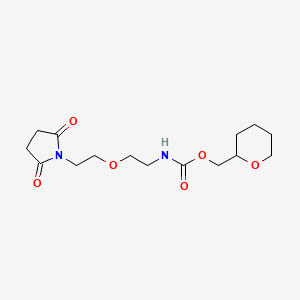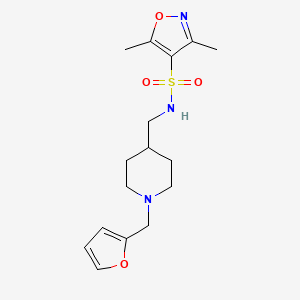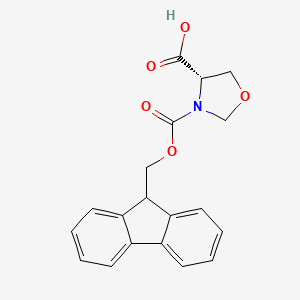
(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid” is a compound that includes the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a fundamental tool in organic synthesis, used to protect labile or reactive functional groups from interfering in subsequent steps of a synthesis . It is particularly useful for protecting amines during a synthesis .
Synthesis Analysis
The Fmoc group can be installed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), also frequently called 9-fluorenylmethyl chloroformate . Fmoc-Cl is prepared by treating 9-fluorenylmethanol with phosgene (COCl2) . An alternative to Fmoc-Cl is the corresponding 9-fluorenylmethyl azidoformate, which is made via the reaction of Fmoc-Cl with sodium azide (NaN3) .Molecular Structure Analysis
The molecular structure of the Fmoc group includes a fluorenyl ring attached to a carbonyl group . The empirical formula of the Fmoc group is C15H11ClO2 .Chemical Reactions Analysis
The detachment of the Fmoc group from the amino group is widely performed in chemical synthesis reactions . This process can be promoted by water in microdroplets, which can reduce the energy barrier for the lone H transfer of the Fmoc group .Physical And Chemical Properties Analysis
The Fmoc group is a white to off-white crystalline powder . It has a melting point of 62–64 ºC and is insoluble in water .Mechanism of Action
Target of Action
The compound is a derivative of the 9-fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis .
Mode of Action
The Fmoc group is known for its self-assembly features and potential applications due to its inherent hydrophobicity and aromaticity . It can promote the association of building blocks, such as amino acids and short peptides . The Fmoc group can be detached from the amino group in the presence of water in microdroplets, reducing the energy barrier for the lone H transfer .
Biochemical Pathways
The detachment of the fmoc group from the amino group can trigger organic reactions , potentially affecting various biochemical pathways.
Pharmacokinetics
The inherent hydrophobicity and aromaticity of the fmoc moiety may influence these properties .
Result of Action
The detachment of the Fmoc group from the amino group can trigger organic reactions . This could potentially lead to various molecular and cellular effects, depending on the specific reactions and the biochemical pathways they affect.
Action Environment
Environmental factors, such as the presence of water in microdroplets, can influence the action of this compound . Water can reduce the energy barrier for the lone H transfer of the Fmoc group and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.
Advantages and Limitations for Lab Experiments
Fmoc-Oxa has several advantages for peptide synthesis. It is stable under acidic conditions, compatible with solid-phase peptide synthesis, and yields high purity peptides. However, Fmoc-Oxa has some limitations, such as its high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
The future directions for Fmoc-Oxa are diverse and exciting. One potential direction is the development of new protecting groups that are more stable and compatible with solid-phase peptide synthesis. Another direction is the synthesis of peptides with unique properties and potential therapeutic applications. Furthermore, the development of new techniques for peptide synthesis and purification can enhance the efficiency and yield of Fmoc-Oxa-based peptide synthesis.
Conclusion:
In conclusion, Fmoc-Oxa is a critical reagent in peptide synthesis with diverse applications in drug discovery, vaccine development, and biochemical research. Its stability, compatibility with solid-phase peptide synthesis, and high purity yield make it a popular choice for peptide synthesis. The future directions for Fmoc-Oxa are diverse and exciting, and its potential applications in peptide synthesis and drug discovery are vast.
Synthesis Methods
Fmoc-Oxa is synthesized by the reaction of Fmoc-Cl with oxazolidine-4-carboxylic acid in the presence of a base. The reaction yields Fmoc-Oxa as a white solid, which is then purified by recrystallization. The purity of Fmoc-Oxa is critical for peptide synthesis, and various techniques such as HPLC and NMR are used to ensure its purity.
Scientific Research Applications
Fmoc-Oxa is widely used in peptide synthesis, and its applications are diverse. Peptides synthesized using Fmoc-Oxa are used in drug discovery, vaccine development, and biochemical research. Fmoc-Oxa is also used in the synthesis of cyclic peptides, which have unique properties and potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-18(22)17-10-24-11-20(17)19(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLELYAJPYNSB-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)
![1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B2935948.png)

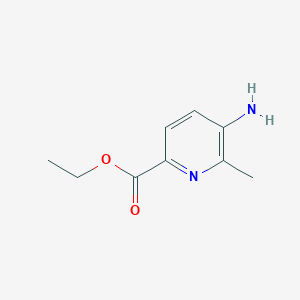
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B2935953.png)

![6-(2-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2935955.png)

![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)
![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)

